molecular formula C12H10ClNO2 B3246580 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester CAS No. 1788042-64-7

3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester

Cat. No. B3246580
CAS RN: 1788042-64-7
M. Wt: 235.66 g/mol
InChI Key: GECSURWXPSUMEA-UHFFFAOYSA-N
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Description

The compound “3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester” is a derivative of quinoline, a class of organic compounds that are widely used in the field of medicinal chemistry . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of quinoline derivatives, including “3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester”, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Doebner–von Miller reaction protocol is commonly used for the synthesis of 2-methylquinoline .


Molecular Structure Analysis

The molecular structure of “3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester” is characterized by a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a carboxylic acid ester functional group, which is attached to the quinoline core .


Chemical Reactions Analysis

Quinoline derivatives, including “3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester”, are reactive synthons in organic synthesis . They can undergo various chemical reactions to construct fused or binary quinoline-cord heterocyclic systems .

Future Directions

The future directions for the study of “3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester” and related compounds could involve further exploration of their synthesis protocols, chemical reactions, and potential applications in the field of medicinal chemistry . Additionally, more research could be conducted to fully understand their mechanism of action and to evaluate their safety and hazards .

properties

IUPAC Name

methyl 2-chloro-7-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-3-4-8-6-9(12(15)16-2)11(13)14-10(8)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECSURWXPSUMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186371
Record name 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester

CAS RN

1788042-64-7
Record name 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788042-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 2-chloro-7-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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